B-355252

Description

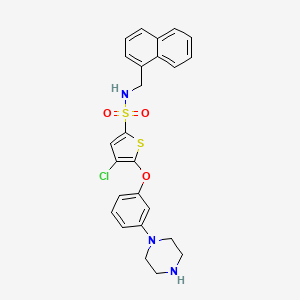

Structure

3D Structure

Propriétés

IUPAC Name |

4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-piperazin-1-ylphenoxy)thiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24ClN3O3S2/c26-23-16-24(34(30,31)28-17-19-7-3-6-18-5-1-2-10-22(18)19)33-25(23)32-21-9-4-8-20(15-21)29-13-11-27-12-14-29/h1-10,15-16,27-28H,11-14,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAAVQYDOVJQDFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=CC=C2)OC3=C(C=C(S3)S(=O)(=O)NCC4=CC=CC5=CC=CC=C54)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24ClN3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261576-81-1 | |

| Record name | B 355252 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1261576811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1261576-81-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

B-355252: A Technical Guide to its Neuroprotective Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

B-355252 is a novel phenoxythiophene sulfonamide small molecule that has demonstrated significant neuroprotective properties in a variety of preclinical models. As a potent nerve growth factor (NGF) receptor agonist, its mechanism of action is multifaceted, involving the potentiation of neurotrophic signaling, mitigation of oxidative stress, preservation of mitochondrial integrity, and modulation of apoptotic and inflammatory pathways. This technical guide provides an in-depth overview of the core mechanisms underlying the neuroprotective effects of B-355252, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

Core Neuroprotective Mechanisms

B-355252 exerts its neuroprotective effects through a complex interplay of signaling events, primarily centered around the activation of pro-survival pathways and the inhibition of cell death cascades.

Potentiation of NGF Signaling

B-355252 is a potent agonist of the NGF receptor, TrkA.[1][2] While it does not induce neurite outgrowth on its own, it significantly enhances the effect of sub-physiological concentrations of NGF.[3] This potentiation of NGF signaling is a critical aspect of its neuroprotective action, as the TrkA pathway is intrinsically linked to neuronal survival, differentiation, and plasticity. Activation of TrkA by B-355252 is thought to initiate downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are well-established mediators of neuroprotection.

Attenuation of Oxidative Stress and Mitochondrial Dysfunction

A hallmark of many neurodegenerative conditions and acute neuronal injury is the excessive production of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction. B-355252 has been shown to effectively counteract these pathological processes.

In models of glutamate-induced excitotoxicity and cerebral ischemia, B-355252 significantly reduces the accumulation of intracellular ROS.[4][5] This antioxidant effect is coupled with the stabilization of the mitochondrial membrane potential, a critical factor in preventing the initiation of the intrinsic apoptotic pathway.[3] Furthermore, B-355252 has been observed to prevent the glutamate-induced upregulation of mitochondrial fission proteins (Drp1 and Fis1) and fusion proteins (Mfn1/2 and Opa1), suggesting a role in maintaining mitochondrial dynamics.

Inhibition of Apoptotic Pathways

B-355252 demonstrates robust anti-apoptotic activity through the modulation of key effector molecules in the cell death machinery. It has been shown to inhibit the activation of caspase-3, a central executioner caspase in the apoptotic cascade.[6][7] This is accompanied by a reduction in the release of pro-apoptotic factors from the mitochondria, such as Apoptosis-Inducing Factor (AIF) and cytochrome c.[3][5] Specifically, B-355252 prevents the nuclear translocation of AIF, a critical step in caspase-independent cell death.[3]

Modulation of MAPK Signaling Pathways

The mitogen-activated protein kinase (MAPK) signaling pathways play a complex and often context-dependent role in neuronal survival and death. B-355252 exhibits a differential modulatory effect on these pathways. In the context of glutamate-induced neurotoxicity, B-355252 has been shown to suppress the activation of the pro-apoptotic c-Jun N-terminal kinase (JNK) pathway.[3]

Anti-inflammatory Effects

Neuroinflammation is a critical component of the pathophysiology of many neurological disorders. In a model of cerebral ischemia, B-355252 treatment has been shown to reduce the levels of pro-inflammatory cytokines such as IL-1β and TNF-α.[4] This anti-inflammatory action likely contributes to its overall neuroprotective efficacy in vivo.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective effects of B-355252.

Table 1: In Vitro Neuroprotection against Glutamate-Induced Excitotoxicity in HT-22 Cells

| Parameter | Condition | B-355252 Concentration | Result | Reference |

| Cell Viability | 5 mM Glutamate | 2 µM | 9.1% increase in viability (p<0.01) | [5] |

| 4 µM | 26.0% increase in viability (p<0.001) | [5] | ||

| 8 µM | 61.9% increase in viability (p<0.001) | [5] | ||

| Intracellular Ca2+ | 5 mM Glutamate | 8 µM | ~71% reduction in Ca2+ overload (p<0.001) | [5] |

| Glutathione (GSH) | 5 mM Glutamate | 8 µM | 15% reversal of GSH reduction (p<0.01) | [5] |

| AIF Expression | 5 mM Glutamate | 8 µM | 27% reduction | [5] |

| Bax Expression | 5 mM Glutamate | 8 µM | 3-fold attenuation | [5] |

Table 2: In Vitro Neuroprotection in a Model of Parkinson's Disease (6-OHDA-induced toxicity in HT-22 cells)

| Parameter | Condition | B-355252 Concentration | Result | Reference |

| Mitochondrial Membrane Potential | 6-OHDA | Not specified | 25% protection against depolarization (p<0.001) | [3] |

| Cytochrome c Release | 6-OHDA (3h) | Not specified | 39.2% reduction in mitochondrial cytochrome c | [3] |

| 6-OHDA (6h) | Not specified | 47.0% reduction in mitochondrial cytochrome c | [3] |

Table 3: In Vitro Effects on Autophagy in a Model of Hypoxia (CoCl2-induced toxicity in HT-22 cells)

| Parameter | Condition | B-355252 Concentration | Result | Reference |

| LC3-II/LC3-I Ratio | CoCl2 (10h) | 2.5 µM | ~50% reduction in autophagy activation (p<0.01) | [1] |

Table 4: In Vivo Neuroprotection in a Rat Model of Cerebral Ischemia

| Parameter | Treatment | Result | Reference |

| Infarct Volume | 0.125 mg/kg; ip; daily for 3 days | Significant attenuation of infarct volume | [2] |

| ROS Levels | 0.125 mg/kg; ip; daily for 3 days | Reduction in ROS levels at 3 days post-stroke | [4] |

| IL-1β Levels | 0.125 mg/kg; ip; daily for 3 days | Decrease in inflammatory cytokine levels | [4] |

| TNF-α Levels | 0.125 mg/kg; ip; daily for 3 days | Decrease in inflammatory cytokine levels | [4] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by B-355252 and a typical experimental workflow for assessing its neuroprotective effects.

Caption: B-355252 Neuroprotective Signaling Pathways.

Caption: Experimental Workflow for In Vitro Neuroprotection.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of B-355252's neuroprotective effects.

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies assessing neuroprotection against glutamate-induced excitotoxicity in HT-22 cells.[5]

-

Cell Seeding: Seed HT-22 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

-

Pre-treatment: Pre-treat the cells with various concentrations of B-355252 (e.g., 0.625-20 µM) for 2 hours.[1]

-

Induction of Toxicity: Add glutamate to a final concentration of 5 mM to the appropriate wells.

-

Incubation: Incubate the plate for 10-24 hours at 37°C in a humidified atmosphere of 5% CO2.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the untreated control.

Reactive Oxygen Species (ROS) Assay (CellROX Deep Red)

This protocol is based on the assessment of ROS production in HT-22 cells.[1]

-

Cell Seeding and Treatment: Follow steps 1-3 of the Cell Viability Assay protocol.

-

Incubation: Incubate the cells for the desired time period (e.g., 24 hours).

-

CellROX Addition: During the last 30 minutes of incubation, add CellROX Deep Red Reagent to a final concentration of 5 µM.

-

Washing: Wash the cells twice with PBS.

-

Measurement: Measure the fluorescence using a microplate reader with excitation/emission wavelengths of approximately 640/665 nm.

-

Data Analysis: Normalize the fluorescence intensity to the control group.

Western Blot Analysis

This protocol provides a general framework for assessing the expression of key signaling and apoptotic proteins.[1][3]

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) onto a 4-12% Bis-Tris gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-JNK, total JNK, cleaved caspase-3, Bax, Bcl-2, β-actin) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

Caspase-3 Activity Assay

This protocol is a general method for measuring caspase-3 activity in cell lysates.[7][8]

-

Cell Lysis: Lyse the treated cells using a specific lysis buffer provided with a commercial caspase-3 activity assay kit.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Assay Reaction: In a 96-well plate, mix an equal amount of protein from each sample with the caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate) and reaction buffer.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light if using a fluorescent substrate.

-

Measurement: Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at the appropriate excitation/emission wavelengths (for fluorometric assays).

-

Data Analysis: Calculate the caspase-3 activity relative to the control group.

TrkA Activation Assay

This protocol outlines a method to assess the phosphorylation of the TrkA receptor.[9][10]

-

Cell Culture and Serum Starvation: Culture PC12 or other suitable cells expressing TrkA. Prior to stimulation, serum-starve the cells for at least 4 hours.

-

Stimulation: Treat the cells with B-355252, NGF (as a positive control), or vehicle for a short duration (e.g., 5-15 minutes).

-

Cell Lysis: Immediately lyse the cells in a buffer containing phosphatase inhibitors.

-

Western Blot Analysis: Perform western blotting as described in protocol 4.3, using primary antibodies specific for phosphorylated TrkA (p-TrkA) and total TrkA.

-

Data Analysis: Determine the ratio of p-TrkA to total TrkA to assess the level of receptor activation.

Conclusion

B-355252 is a promising neuroprotective agent with a well-defined, multi-targeted mechanism of action. Its ability to potentiate NGF signaling, combat oxidative stress, preserve mitochondrial function, and inhibit apoptosis and inflammation underscores its therapeutic potential for a range of neurodegenerative and ischemic conditions. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the neuroprotective properties of B-355252.

References

- 1. B355252, A Novel Small Molecule, Confers Neuroprotection Against Cobalt Chloride Toxicity In Mouse Hippocampal Cells Through Altering Mitochondrial Dynamics And Limiting Autophagy Induction [medsci.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The Chemical Molecule B355252 is Neuroprotective in an In Vitro Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel NGF Receptor Agonist B355252 Ameliorates Neuronal Loss and Inflammatory Responses in a Rat Model of Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel phenoxy thiophene sulphonamide molecule protects against glutamate evoked oxidative injury in a neuronal cell model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Designer Drug 3-Fluoromethcathinone Induces Oxidative Stress and Activates Autophagy in HT22 Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigation of the neuroprotective and neuritogenic effects of halotolerant Penicillium flavigenum-derived sorbicillin-like compounds on PC-12 Adh cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. NGF‐Dependent Activation of TrkA Pathway: A Mechanism for the Neuroprotective Effect of Troxerutin in D‐Galactose‐Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

B-355252 as a Nerve Growth Factor (NGF) Receptor Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

B-355252 is a potent, small-molecule, phenoxy thiophene sulfonamide that functions as a Nerve Growth Factor (NGF) receptor agonist. It potentiates NGF-induced neurite outgrowth and exhibits significant neuroprotective properties across a range of preclinical models of neuronal damage. This document provides a comprehensive technical overview of B-355252, summarizing its mechanism of action, key experimental data, and detailed protocols for its evaluation.

Introduction

Nerve Growth Factor (NGF) is a critical neurotrophic factor essential for the survival, development, and function of neurons. Its therapeutic potential in neurodegenerative diseases and nerve injury is well-established; however, its clinical application is limited by poor blood-brain barrier permeability and unfavorable pharmacokinetic properties. Small-molecule agonists of the NGF receptor, such as B-355252, offer a promising alternative by mimicking the neurotrophic effects of NGF while possessing more favorable drug-like characteristics. B-355252 has demonstrated efficacy in models of cerebral ischemia, glutamate-induced excitotoxicity, and Parkinson's disease, highlighting its potential as a therapeutic candidate for a variety of neurological disorders.

Mechanism of Action

B-355252 acts as an agonist at the high-affinity NGF receptor, Tropomyosin receptor kinase A (TrkA). While direct binding affinity data for B-355252 to TrkA is not extensively detailed in the public domain, its functional activity as an agonist is well-documented. The compound potentiates NGF-induced neurite outgrowth, suggesting it enhances or mimics the downstream signaling cascades initiated by NGF binding to TrkA[1][2].

The neuroprotective effects of B-355252 are attributed to its ability to modulate several key cellular pathways upon TrkA activation:

-

Attenuation of Oxidative Stress: B-355252 significantly reduces the production of reactive oxygen species (ROS) in response to cellular stressors[2][3].

-

Inhibition of Apoptosis: The compound prevents neuronal apoptosis by reducing DNA damage, inhibiting the release of pro-apoptotic factors, and modulating the expression of apoptosis-related proteins[4][5].

-

Modulation of Mitochondrial Dynamics: B-355252 protects against mitochondrial dysfunction by regulating the expression of proteins involved in mitochondrial fission and fusion[1].

-

Activation of Pro-Survival Signaling Cascades: B-355252 is known to influence intracellular signaling pathways crucial for neuronal survival, including the MAPK/ERK and ERK3 pathways[6][7].

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of B-355252.

Table 1: In Vitro Neuroprotection against Glutamate-Induced Excitotoxicity in HT-22 Cells

| Parameter | Condition | Result | Reference |

| Cell Viability | 2 mM Glutamate | ~50% reduction | [1] |

| 2 mM Glutamate + 1.25 µM B-355252 | Significant increase in viability | [1] | |

| 2 mM Glutamate + 2.5 µM B-355252 | Viability restored to ~118% of control | [1] | |

| 2 mM Glutamate + 5.0 µM B-355252 | Viability restored to ~90% of control | [1] | |

| Toxicity of B-355252 alone | 10 µM and 20 µM B-355252 | Significant reduction in cell viability | [1] |

| Mitochondrial Fusion Proteins | Glutamate-induced increase in Opa1, Mfn1, and Mfn2 | ~25-40% increase | [1] |

| Glutamate + B-355252 | Significant decrease in Opa1, Mfn1, and Mfn2 levels | [1] |

Table 2: In Vivo Neuroprotection in a Rat Model of Cerebral Ischemia

| Parameter | Treatment | Result | Reference |

| Infarct Volume | B-355252 (0.125 mg/kg; i.p.; daily for 3 days) | Significantly attenuated | [4][5] |

| Neuronal Loss | B-355252 (0.125 mg/kg; i.p.; daily for 3 days) | Significantly protected post-stroke neuronal loss | [4][5] |

| Inflammatory Cytokines (IL-1β, TNF-α) | B-355252 treatment | Reduced levels | [4] |

| Reactive Oxygen Species (ROS) | B-355252 treatment | Reduced levels | [4] |

| DNA Damage (γH2AX immunoreactivity) | B-355252 treatment | Decreased number of positive cells | [4] |

Signaling Pathways and Experimental Workflows

B-355252-Mediated TrkA Signaling Pathway

B-355252, as an NGF receptor agonist, is proposed to activate the TrkA receptor, leading to the initiation of downstream signaling cascades that promote neuronal survival and growth.

Caption: Proposed signaling pathways activated by B-355252 through the TrkA receptor.

Experimental Workflow: In Vitro Neuroprotection Assay

The following diagram outlines a typical workflow for assessing the neuroprotective effects of B-355252 against glutamate-induced excitotoxicity in HT-22 hippocampal neuronal cells.

Caption: Workflow for in vitro neuroprotection studies of B-355252.

Detailed Experimental Protocols

In Vitro Neuroprotection Assay (Glutamate Excitotoxicity Model)

This protocol is adapted from studies investigating the neuroprotective effects of B-355252 in the murine hippocampal cell line HT-22[1].

-

Cell Culture:

-

HT-22 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

-

Assay Procedure:

-

Seed HT-22 cells in 96-well plates at a density of 1.5 x 10^4 cells per well and allow them to adhere for 24 hours.

-

Prepare stock solutions of B-355252 in dimethyl sulfoxide (DMSO).

-

Pre-incubate the cells with various concentrations of B-355252 (e.g., 1.25 µM, 2.5 µM, 5 µM) for 2 hours.

-

Introduce glutamate to a final concentration of 2 mM to induce excitotoxicity.

-

Incubate the plates for 18 hours at 37°C.

-

Assess cell viability using a resazurin-based assay or MTT assay according to the manufacturer's instructions.

-

Western Blotting for Signaling Proteins

This protocol provides a general framework for analyzing changes in protein expression and phosphorylation in HT-22 cells treated with B-355252 and glutamate.

-

Sample Preparation:

-

Plate HT-22 cells in larger culture dishes (e.g., 60mm or 100mm) and treat as described in the neuroprotection assay.

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

-

Electrophoresis and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on an appropriate percentage polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, total ERK, p-Akt, total Akt, mitochondrial dynamics proteins) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometric analysis can be performed to quantify protein levels.

-

In Vivo Cerebral Ischemia Model

This protocol is based on a rat model of focal cerebral ischemia used to evaluate the in vivo efficacy of B-355252[4].

-

Animal Model:

-

Adult male Sprague-Dawley rats are used.

-

Focal cerebral ischemia is induced by stereotaxic intracranial injection of endothelin-1 (ET-1), a potent vasoconstrictor.

-

-

Drug Administration:

-

B-355252 is dissolved in a suitable vehicle (e.g., DMSO).

-

The compound is administered via intraperitoneal (i.p.) injection at a dose of 0.125 mg/kg daily for a specified period (e.g., 3 days) post-ischemia induction.

-

-

Outcome Measures:

-

Infarct Volume: Assessed at a specific time point post-ischemia (e.g., 3 days) using 2,3,5-triphenyltetrazolium chloride (TTC) staining of brain sections.

-

Neurological Deficits: Evaluated using behavioral tests such as the modified neurological severity score (mNSS) and cylinder test.

-

Immunohistochemistry/Immunofluorescence: Brain sections are stained for neuronal markers (e.g., NeuN) to assess neuronal loss, and for markers of apoptosis (e.g., cleaved caspase-3) and DNA damage (e.g., γH2AX) to investigate the mechanisms of neuroprotection. Staining for inflammatory markers (e.g., Iba1 for microglia, GFAP for astrocytes) can also be performed.

-

Conclusion

B-355252 is a promising small-molecule NGF receptor agonist with demonstrated neuroprotective effects in both in vitro and in vivo models of neuronal injury. Its ability to potentiate NGF signaling, reduce oxidative stress, inhibit apoptosis, and modulate mitochondrial function makes it a compelling candidate for further development as a therapeutic for neurodegenerative diseases and ischemic stroke. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the full therapeutic potential of B-355252. Further studies to elucidate its precise binding mode to the TrkA receptor and to fully characterize its pharmacokinetic and safety profiles are warranted.

References

- 1. Phenoxythiophene sulfonamide compound B355252 protects neuronal cells against glutamate-induced excitotoxicity by attenuating mitochondrial fission and the nuclear translocation of AIF - PMC [pmc.ncbi.nlm.nih.gov]

- 2. B355252, A Novel Small Molecule, Confers Neuroprotection Against Cobalt Chloride Toxicity In Mouse Hippocampal Cells Through Altering Mitochondrial Dynamics And Limiting Autophagy Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Novel NGF Receptor Agonist B355252 Ameliorates Neuronal Loss and Inflammatory Responses in a Rat Model of Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotection by B355252 against Glutamate-Induced Cytotoxicity in Murine Hippocampal HT-22 Cells Is Associated with Activation of ERK3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Neuroprotective Effects of Phenoxythiophene Sulfonamides

Abstract

This technical guide provides a comprehensive overview of the neuroprotective properties of phenoxythiophene sulfonamides, with a specific focus on the compounds B355252 and its analogue, B355227. Excitotoxicity, primarily mediated by the neurotransmitter glutamate, is a key pathological mechanism in various neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and ischemic stroke.[1][2] Phenoxythiophene sulfonamides have emerged as a promising class of neuroprotective agents. This document details their mechanism of action, presents quantitative efficacy data from in vitro studies, and outlines the key experimental protocols used for their evaluation. The primary mechanism involves the mitigation of glutamate-induced oxidative stress by reducing reactive oxygen species (ROS) and intracellular calcium overload, restoring glutathione levels, modulating the MAPK signaling pathway, and preserving mitochondrial dynamics and function.[1][3][4] These findings underscore the therapeutic potential of phenoxythiophene sulfonamides for neurodegenerative diseases.

Introduction to Glutamate-Induced Excitotoxicity

Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, essential for learning, memory, and cognition.[4] However, excessive extracellular concentrations of glutamate are neurotoxic, leading to a pathological process known as excitotoxicity.[1] This phenomenon is a central contributor to neuronal damage in a wide array of acute and chronic neurological conditions, such as ischemic stroke, Alzheimer's disease, and Parkinson's disease.[1][2][4] The excitotoxic cascade is primarily initiated by the overactivation of glutamate receptors, which disrupts cellular homeostasis, leading to oxidative stress, mitochondrial dysfunction, and ultimately, neuronal cell death.[1][3]

Phenoxythiophene sulfonamides represent a novel class of small molecules investigated for their neuroprotective capabilities.[4] Compounds such as 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide (B355252) and its analogue B355227 have been identified as potent agents that can counteract glutamate-induced neurotoxicity in neuronal cell models.[1][3][5] This guide explores the molecular mechanisms underlying their protective effects and the experimental frameworks used to characterize them.

Mechanism of Action

The Cascade of Glutamate-Induced Oxidative Stress

In the widely-used HT-22 hippocampal neuronal cell model, high concentrations of extracellular glutamate trigger a specific form of oxidative stress independent of NMDA receptor activation.[1] The process inhibits the glutamate/cystine antiporter system, blocking the cellular uptake of cystine.[3] Cystine is a crucial precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.[1][3] The resulting depletion of GSH compromises the cell's antioxidant defenses, leading to a significant accumulation of reactive oxygen species (ROS).[1][6] This surge in ROS disrupts calcium homeostasis, causing an influx and overload of intracellular Ca2+, which in turn induces mitochondrial permeability transition pore (MPTP) formation, the collapse of the mitochondrial membrane potential (MMP), and the release of pro-apoptotic factors, culminating in cell death.[3][6]

Neuroprotective Mechanisms of Phenoxythiophene Sulfonamides

Phenoxythiophene sulfonamides, particularly B355252 and B355227, exert their neuroprotective effects by intervening at multiple critical points within the glutamate-induced death signaling pathway.[1][3]

-

Attenuation of Oxidative Stress: These compounds directly counter the effects of GSH depletion. B355252 reverses the glutamate-induced reduction in GSH synthesis and significantly inhibits ROS production.[1][2] Similarly, B355227 blocks the depletion of intracellular GSH and reduces ROS levels.[3][5]

-

Modulation of Calcium Homeostasis: A key protective action is the prevention of intracellular calcium overload. B355252 was found to inhibit the glutamate-evoked increase in intracellular Ca2+ load by 71%.[2] B355227 also attenuates the increase in Ca2+ influx.[3][5]

-

Regulation of MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathway is critically involved in glutamate-induced stress.[3] B355252 and B355227 have been shown to modulate this pathway, specifically by inhibiting or reversing the glutamate-induced phosphorylation of Erk1/2, which contributes to the neuroprotective effect.[1][3]

-

Preservation of Mitochondrial Integrity and Function: B355252 protects against glutamate-induced mitochondrial fragmentation by regulating the expression of key proteins involved in mitochondrial dynamics.[4] It prevents the upregulation of fission proteins (Drp1, Fis1) and modulates fusion proteins (Mfn1/2, Opa1).[4][7] This preserves mitochondrial architecture and function.[4]

-

Inhibition of Apoptotic Pathways: The compounds regulate the expression of key apoptotic proteins. B355252 strongly attenuates the pro-apoptotic protein Bax and reduces the expression of Apoptosis Inducing Factor (AIF).[1][2] It also completely inhibits the translocation of AIF from the mitochondria to the nucleus, a critical step in one pathway of apoptosis.[4][7] B355227 restores the anti-apoptotic protein Bcl-2, thereby improving the Bax/Bcl-2 ratio.[3]

Quantitative Efficacy Data

The neuroprotective effects of phenoxythiophene sulfonamides have been quantified in several key studies. The data is summarized in the tables below.

Table 1: Neuroprotective Efficacy of B355252 against Glutamate-Induced Toxicity in HT-22 Cells [1][2]

| B355252 Concentration | Protection Against Cell Death (%) | Statistical Significance (p-value) |

|---|---|---|

| 2 µM | 9.1% | <0.01 |

| 4 µM | 26.0% | <0.001 |

| 8 µM | 61.9% (Full Rescue) | <0.001 |

Note: Glutamate (5 mM) treatment alone reduced cell viability by nearly 60%. At 8 µM, B355252 by itself increased cell viability by 16% above untreated controls.[1]

Table 2: Effects of B355252 on Key Biomarkers in Glutamate-Challenged HT-22 Cells [1][2][4]

| Biomarker | Effect of B355252 | Magnitude of Change | Statistical Significance (p-value) |

|---|---|---|---|

| Glutathione (GSH) | Reversal of glutamate-induced reduction | 15% Increase | <0.01 |

| Intracellular Ca2+ | Inhibition of glutamate-evoked increase | 71% Reduction | <0.001 |

| ROS Production | Inhibition of glutamate-evoked increase | 40% Reduction | <0.001 |

| AIF Expression | Reduction | 27% Reduction | - |

| Bax Expression | Attenuation | 3-fold Reduction | - |

| Mfn2 Expression | Decrease vs. glutamate alone | 65% Reduction | <0.01 |

| Opa1 & Mfn1 Expression | Decrease vs. glutamate alone | 40% Reduction | <0.05 |

Table 3: Neuroprotective Efficacy of B355227 in HT-22 Cells [3][8]

| Condition | Observation |

|---|---|

| Glutamate IC50 | 5.96 mM |

| 5 mM Glutamate | Reduced cell viability by 40% |

| B355227 (2.5, 5, 10 µM) | Protected against 5 mM glutamate-induced toxicity |

Note: B355227 was also shown to cross an in vitro blood-brain barrier model.[3]

Key Experimental Protocols

The evaluation of phenoxythiophene sulfonamides relies on a series of established in vitro assays designed to model neurotoxicity and measure specific cellular and molecular endpoints.

References

- 1. A novel phenoxy thiophene sulphonamide molecule protects against glutamate evoked oxidative injury in a neuronal cell model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel phenoxy thiophene sulphonamide molecule protects against glutamate evoked oxidative injury in a neuronal cell model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenoxythiophene sulfonamide compound B355252 protects neuronal cells against glutamate-induced excitotoxicity by attenuating mitochondrial fission and the nuclear translocation of AIF - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Phenoxythiophene sulfonamide compound B355252 protects neuronal cells against glutamate-induced excitotoxicity by attenuating mitochondrial fission and the nuclear translocation of AIF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ovid.com [ovid.com]

B-355252 and Its Role in Modulating Mitochondrial Dynamics in Neurons: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound B-355252, a phenoxythiophene sulfonamide derivative, has emerged as a promising neuroprotective agent.[1][2] Initially identified as a potentiator of Nerve Growth Factor (NGF)-induced neurite outgrowth, its mechanism of action is now understood to be closely linked to the preservation of mitochondrial integrity and function under cellular stress.[2][3] This technical guide delves into the core of B-355252's neuroprotective effects, focusing on its modulation of mitochondrial dynamics in neurons.

Mitochondria are highly dynamic organelles that constantly undergo fusion and fission to maintain their shape, size, and distribution, which is crucial for neuronal function and survival.[4][5] An imbalance in mitochondrial dynamics, particularly excessive fission, is a hallmark of many neurodegenerative diseases.[4] B-355252 has been shown to counteract pathological mitochondrial fragmentation in various in vitro models of neuronal damage, highlighting its therapeutic potential.[1][2] This document provides a comprehensive summary of the quantitative data, experimental protocols, and signaling pathways associated with the action of B-355252.

Quantitative Data Presentation

The neuroprotective effects of B-355252 have been quantified in studies using murine hippocampal HT22 cells subjected to glutamate-induced excitotoxicity and cobalt chloride (CoCl₂)-induced hypoxia. The following tables summarize the key findings on how B-355252 modulates the expression of crucial mitochondrial dynamics proteins.

Table 1: Effect of B-355252 on Mitochondrial Fission Proteins in Glutamate-Treated HT22 Cells

| Protein | Treatment | Change in Mitochondrial Protein Level | Reference |

| p-Drp1 (Ser616) | Glutamate | ~7-fold increase | [1] |

| Glutamate + B-355252 | Significant attenuation of the glutamate-induced increase | [1] | |

| Fis1 | Glutamate | Increased expression | [1] |

| Glutamate + B-355252 | Significant attenuation of the glutamate-induced increase | [1] |

Table 2: Effect of B-355252 on Mitochondrial Fusion Proteins in Glutamate-Treated HT22 Cells

| Protein | Treatment | Change in Mitochondrial Protein Level | Reference |

| Opa1 | Glutamate | ~40% increase | [1] |

| Glutamate + B-355252 | Prevention of the glutamate-induced increase | [1] | |

| Mfn1 | Glutamate | ~25% increase | [1] |

| Glutamate + B-355252 | Prevention of the glutamate-induced increase | [1] | |

| Mfn2 | Glutamate | ~40% increase | [1] |

| Glutamate + B-355252 | Prevention of the glutamate-induced increase | [1] |

Table 3: Effect of B-355252 on Mitochondrial Dynamics Proteins in CoCl₂-Treated HT22 Cells

| Protein | Treatment | Change in Protein Expression | Reference |

| Mfn2 | CoCl₂ | Decline in expression | [2] |

| CoCl₂ + B-355252 | Elevated Mfn2 expression | [2] | |

| p-Drp1 | CoCl₂ | Decreased expression | [2] |

| CoCl₂ + B-355252 | Stabilization of p-Drp1 expression | [2] | |

| Fis1 | CoCl₂ (24 hours) | 22% reduction in expression | [2] |

| CoCl₂ + B-355252 (24 hours) | 2% reduction (restoration to control levels) | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on B-355252.

HT22 Cell Culture and Treatment

-

Cell Line: Murine hippocampal HT22 cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Glutamate-Induced Excitotoxicity:

-

Cells are seeded in appropriate culture plates and allowed to adhere.

-

Cells are pre-treated with B-355252 (concentrations may vary, e.g., 5 µM) for a specified period (e.g., 2 hours) before exposure to glutamate.[1]

-

Glutamate is added to the culture medium at a final concentration known to induce cell death (e.g., 2 mM).[1]

-

Cells are incubated for a designated time (e.g., 18-24 hours) before analysis.[1]

-

-

CoCl₂-Induced Hypoxia:

Western Blotting for Mitochondrial Dynamics Proteins

-

Protein Extraction:

-

Whole-cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

For mitochondrial and cytosolic fractions, cells are first homogenized, and then differential centrifugation is performed to isolate the mitochondria.

-

-

Protein Quantification: The protein concentration of the lysates is determined using a standard assay such as the Bradford or BCA assay.

-

SDS-PAGE and Electrotransfer:

-

Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

The membrane is blocked with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., Drp1, p-Drp1, Fis1, Mfn1, Mfn2, Opa1) overnight at 4°C.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The band intensities are quantified using densitometry software, and the protein levels are normalized to a loading control such as β-actin or VDAC.

-

Mitochondrial Morphology Analysis

-

Staining:

-

HT22 cells are grown on coverslips.

-

The cells are stained with a mitochondria-specific fluorescent probe, such as MitoTracker Red CMXRos.

-

-

Imaging:

-

The stained cells are fixed with paraformaldehyde.

-

The mitochondrial morphology is visualized using a fluorescence microscope.

-

-

Quantification:

-

The morphology of mitochondria is categorized (e.g., tubular, fragmented, intermediate).

-

The percentage of cells exhibiting each mitochondrial morphology is quantified to assess the extent of mitochondrial fission or fusion.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways affected by B-355252 and the general experimental workflows used in its study.

Caption: B-355252 signaling in glutamate-induced excitotoxicity.

Caption: B-355252 signaling in CoCl₂-induced hypoxia.

Caption: General experimental workflow for studying B-355252.

Conclusion

The available data strongly indicate that B-355252 confers significant neuroprotection by modulating mitochondrial dynamics. In models of glutamate-induced excitotoxicity, B-355252 prevents excessive mitochondrial fission by attenuating the upregulation and mitochondrial translocation of Drp1 and Fis1.[1] It also prevents the nuclear translocation of the pro-apoptotic factor AIF.[1] In a hypoxia model, B-355252 restores the balance of both mitochondrial fission and fusion proteins, which is disrupted by hypoxic conditions.[2]

These findings underscore the crucial role of maintaining mitochondrial homeostasis in neuronal survival and position B-355252 as a compelling candidate for further investigation in the context of neurodegenerative disorders characterized by mitochondrial dysfunction. The detailed experimental protocols and summarized data presented in this guide offer a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of B-355252 and the broader field of mitochondrial dynamics in neuroscience.

References

- 1. Phenoxythiophene sulfonamide compound B355252 protects neuronal cells against glutamate-induced excitotoxicity by attenuating mitochondrial fission and the nuclear translocation of AIF - PMC [pmc.ncbi.nlm.nih.gov]

- 2. B355252, A Novel Small Molecule, Confers Neuroprotection Against Cobalt Chloride Toxicity In Mouse Hippocampal Cells Through Altering Mitochondrial Dynamics And Limiting Autophagy Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pharmacological Targeting of Mitochondrial Fission and Fusion Alleviates Cognitive Impairment and Brain Pathologies in Pre-diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mitochondrial fission – a drug target for cytoprotection or cytodestruction? - PMC [pmc.ncbi.nlm.nih.gov]

B-355252: A Promising Neuroprotective Agent for Neurodegenerative Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

B-355252 is a novel phenoxythiophene sulfonamide small molecule that has emerged as a promising therapeutic candidate for a range of neurodegenerative disorders.[1][2] Structurally identified as 4-chloro-N-(naphthalen-1-ylmethyl)-5-[3-(piperazin-1-yl)phenoxy]thiophene-2-sulfonamide, B-355252 functions as a potent nerve growth factor (NGF) receptor agonist, potentiating NGF-induced neurite outgrowth.[3][4] Research has demonstrated its neuroprotective capabilities in various preclinical models, including those for Parkinson's disease, glutamate-induced excitotoxicity, and cerebral ischemia.[2][3][5][6] The multifaceted mechanism of action of B-355252, centered on mitochondrial protection, anti-apoptotic activity, and anti-inflammatory effects, positions it as a significant compound of interest for further investigation and development.[2][3]

Core Mechanism of Action

B-355252 exerts its neuroprotective effects through a complex interplay of signaling pathways, primarily targeting mitochondrial dysfunction and cellular stress responses. In models of glutamate-induced excitotoxicity, a key pathological process in many neurodegenerative diseases, B-355252 has been shown to protect neuronal cells by attenuating mitochondrial fission and the subsequent nuclear translocation of Apoptosis-Inducing Factor (AIF).[1][6][7] Furthermore, in a Parkinson's disease model utilizing the neurotoxin 6-hydroxydopamine (6-OHDA), B-355252 demonstrated a significant reduction in neuronal injury by mitigating oxidative stress, inhibiting mitochondrial depolarization, and modulating the c-Jun N-terminal kinase (JNK) signaling cascade.[2][5]

A central aspect of its protective function is the regulation of mitochondrial dynamics. B-355252 has been observed to prevent the glutamate-induced increases in the mitochondrial levels of key fission proteins such as dynamin-related protein 1 (Drp1) and mitochondrial fission 1 protein (Fis1).[1][6][7] By preserving mitochondrial architecture, B-355252 effectively inhibits the downstream apoptotic pathways.[1]

Quantitative Data Summary

The neuroprotective efficacy of B-355252 has been quantified in several key studies. The following tables summarize the significant findings from in vitro and in vivo experiments.

Table 1: In Vitro Neuroprotection against Glutamate-Induced Excitotoxicity in HT22 Cells

| Parameter | Condition | Result | Reference |

| Cell Viability | Glutamate (>2 mM) | Significant reduction | [1] |

| Glutamate + B-355252 | Reduced cell death | [1] | |

| Mitochondrial Protein Levels | Glutamate | Increased Drp1 and Fis1 | [1][6] |

| Glutamate + B-355252 | Prevented increase in Drp1 and Fis1 | [1][6] | |

| AIF Translocation | Glutamate | Increased translocation to nucleus | [1][6] |

| Glutamate + B-355252 | Completely inhibited translocation | [1][6] |

Table 2: In Vitro Neuroprotection in a 6-OHDA Model of Parkinson's Disease in HT22 Cells

| Parameter | Condition | Result | Reference |

| Neuronal Cell Death | 6-OHDA | Increased cell death | [2][5] |

| 6-OHDA + B-355252 | Significantly diminished cell injury | [2] | |

| ROS Production | 6-OHDA | Increased ROS levels | [2][5] |

| 6-OHDA + B-355252 | Significant attenuation of ROS | [2][5] | |

| Mitochondrial Depolarization | 6-OHDA | Increased depolarization | [2][5] |

| 6-OHDA + B-355252 | Blocked depolarization | [2][5] | |

| Cytochrome c Release | 6-OHDA | Enhanced release to cytosol | [2][5] |

| 6-OHDA + B-355252 | Inhibition of release | [2][5] | |

| Intracellular Calcium ([Ca2+]i) | 6-OHDA | Raised [Ca2+]i | [2][5] |

| 6-OHDA + B-355252 | Sequestration of [Ca2+]i | [2][5] | |

| Caspase 3/7 Cleavage | 6-OHDA | Increased cleavage | [5] |

| 6-OHDA + B-355252 | Strong inhibition of cleavage | [5] |

Table 3: In Vivo Neuroprotection in a Rat Model of Cerebral Ischemia

| Parameter | Condition | Result | Reference |

| Neuronal Loss | ET-1 induced ischemia | Considerably reduced neuron number | [3] |

| Ischemia + B-355252 (0.125 mg/kg) | Reversed neuronal loss | [3][4] | |

| ROS Accumulation | Ischemia | Increased ROS levels | [3][8] |

| Ischemia + B-355252 | Reduced ROS levels | [3][8] | |

| DNA Damage (γH2AX) | Ischemia | Increased DNA damage | [3] |

| Ischemia + B-355252 | Decreased number of γH2AX immunoreactive cells | [3] | |

| Neuronal Apoptosis (Cleaved Caspase-3) | Ischemia | Increased cleaved caspase-3 | [3] |

| Ischemia + B-355252 | Effectively reduced cleaved caspase-3 | [3] | |

| Inflammatory Cytokines | Ischemia | Markedly increased IL-1β and TNF-α | [3][8] |

| Ischemia + B-355252 | Reduced IL-1β and TNF-α levels | [3][8] | |

| LDH Levels | Ischemia | Increased LDH levels | [3][8] |

| Ischemia + B-355252 | Reduced LDH levels | [3][8] |

Experimental Protocols

Glutamate-Induced Excitotoxicity Model

-

Cell Culture: HT22 murine hippocampal neuronal cells were used.

-

Treatment: Cells were pretreated with B-355252 for a specified duration before being challenged with glutamate.

-

Cell Viability Assay: A resazurin assay was used to assess cell viability after 18 hours of glutamate exposure.[1]

-

Mitochondrial Fractionation and Western Blotting: Mitochondrial fractions were isolated to analyze the protein levels of Drp1, Fis1, Mfn1/2, and Opa1 via Western blotting.[1]

-

Immunofluorescence: The translocation of AIF from the mitochondria to the nucleus was visualized and quantified using immunofluorescence microscopy.[1]

6-OHDA-Induced Parkinson's Disease Model

-

Cell Culture: HT22 murine neuronal cells were utilized.

-

Treatment: Cells were treated with 6-OHDA to induce neuronal cell death. The protective effects of B-355252 were assessed by co-treatment or pre-treatment.

-

ROS Measurement: Intracellular ROS levels were quantified using fluorescent probes.[2]

-

Mitochondrial Membrane Potential Assay: Mitochondrial depolarization was assessed using a mitochondrial membrane potential-sensitive dye.[2]

-

Cytochrome c Release Assay: The release of cytochrome c from the mitochondria to the cytosol was determined by Western blotting of cytosolic fractions.[2]

-

Intracellular Calcium Measurement: Changes in intracellular calcium concentrations were measured using calcium-sensitive fluorescent indicators.[2]

-

Caspase 3/7 Activity Assay: The activity of executioner caspases 3 and 7 was measured to quantify apoptosis.[5]

-

Western Blotting for JNK Pathway: The activation of the JNK signaling pathway was analyzed by measuring the phosphorylation of JNK.[2]

Rat Model of Cerebral Ischemia

-

Animal Model: Cerebral ischemia was induced in adult male Sprague-Dawley rats by stereotaxic intracranial injection of endothelin-1 (ET-1).[3][8]

-

Treatment: B-355252 (0.125 mg/kg) was administered intraperitoneally daily for 3 days.[4]

-

Immunofluorescent Staining: Post-stroke neuronal loss was examined by immunofluorescent staining for NeuN at 7 days post-stroke.[3] Neuronal DNA damage was quantified by staining for γH2AX and NeuN at 3 days post-stroke.[3] Neuronal apoptosis was assessed by staining for cleaved caspase-3 and NeuN.[3]

-

ROS and LDH Measurement: Levels of ROS and lactate dehydrogenase (LDH) in brain tissue lysates were determined at 3 days post-stroke.[3][8]

-

Cytokine Analysis: Levels of inflammatory cytokines (IL-1β, IL-6, and TNF-α) in brain tissue lysates were measured at 3 days post-stroke.[3][8]

-

Behavioral Tests: Neurological responses and forepaw functional recovery were assessed to determine behavioral outcomes.[3][8]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of B-355252 neuroprotection against cellular stressors.

Caption: Generalized workflow for in vitro experiments with B-355252.

Caption: Workflow for the in vivo cerebral ischemia rat model.

References

- 1. Phenoxythiophene sulfonamide compound B355252 protects neuronal cells against glutamate-induced excitotoxicity by attenuating mitochondrial fission and the nuclear translocation of AIF - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Chemical Molecule B355252 is Neuroprotective in an In Vitro Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel NGF Receptor Agonist B355252 Ameliorates Neuronal Loss and Inflammatory Responses in a Rat Model of Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The Chemical Molecule B355252 is Neuroprotective in an In Vitro Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phenoxythiophene sulfonamide compound B355252 protects neuronal cells against glutamate-induced excitotoxicity by attenuating mitochondrial fission and the nuclear translocation of AIF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phenoxythiophene sulfonamide compound B355252 protects neuronal c...: Ingenta Connect [ingentaconnect.com]

- 8. A Novel NGF Receptor Agonist B355252 Ameliorates Neuronal Loss and Inflammatory Responses in a Rat Model of Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Neuroprotection by B-355252: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro neuroprotective effects of B-355252, a phenoxythiophene sulfonamide small molecule. B-355252 has demonstrated significant potential in protecting neuronal cells from various insults, including glutamate-induced excitotoxicity, 6-hydroxydopamine (6-OHDA)-induced toxicity in models of Parkinson's disease, and cobalt chloride-induced chemical hypoxia.[1][2][3] This document consolidates key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways to support further research and development.

Core Mechanisms of B-355252 Neuroprotection

B-355252 exerts its neuroprotective effects through a multi-faceted mechanism of action. Key among these is the modulation of the mitogen-activated protein kinase (MAPK) signaling pathway, particularly the differential regulation of extracellular signal-regulated kinases (ERK). While glutamate exposure leads to the activation of ERK1/2 and inhibition of ERK3, B-355252 has been shown to completely ablate glutamate-induced ERK1/2 activation and block the inhibition of ERK3.[4] The rescue of the ERK3 signaling pathway appears to be a fundamental mechanism through which B-355252 protects against glutamate-induced neuronal cell death.[4]

Furthermore, B-355252's protective actions are strongly associated with mitochondrial integrity. It has been shown to inhibit the influx of calcium ([Ca2+]i) into the cell, reduce the formation of reactive oxygen species (ROS), stabilize the mitochondrial membrane potential, and decrease the nuclear translocation of apoptosis-inducing factor (AIF).[1][2][5] The compound also prevents the glutamate-induced increase of mitochondrial fission proteins Drp1 and Fis1.[5] In models of Parkinson's disease using 6-OHDA, B-355252 attenuates ROS production, inhibits mitochondrial depolarization and cytochrome c release, and modulates the c-Jun kinase (JNK) cascade.[2][6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies of B-355252's neuroprotective effects.

Table 1: Neuroprotection against Glutamate-Induced Toxicity in HT-22 Cells

| Parameter | Condition | Result | Reference |

| Cell Viability | 2.0 mM Glutamate | ~60% decrease | [5] |

| 2.0 mM Glutamate + 2.5 µM B-355252 | Significant protection from glutamate toxicity | [1] | |

| 2.5 µM B-355252 (alone) | No toxicity | [5] | |

| >10 µM B-355252 (alone) | Significant reduction in cell viability | [4] | |

| p-Drp1 Levels (mitochondrial) | Glutamate | 7-fold increase | [5] |

| p-Drp1 Levels (cytosolic) | Glutamate | 4-fold reduction | [5] |

| AIF Nuclear Translocation | Glutamate | Increased | [5] |

| Glutamate + B-355252 | Blocked nuclear localization of AIF | [5] | |

| p-ERK3 Protein Levels | Glutamate | Markedly diminished | [4] |

| Glutamate + 2.5 µM B-355252 | Reversed the glutamate-induced decline | [4] | |

| p-S6 Protein Levels | Glutamate | Increased | [4] |

| Glutamate + B-355252 | Ameliorated the increase | [4] |

Table 2: Neuroprotection in a 6-OHDA Model of Parkinson's Disease in HT-22 Cells

| Parameter | Condition | Result | Reference |

| Cell Viability | 6-OHDA | 76.6% decrease | [2] |

| 6-OHDA + 2 µM B-355252 (post-treatment) | 31.7% increase in viability | [2] | |

| 6-OHDA + 4 µM B-355252 (post-treatment) | 55.7% increase in viability | [2] | |

| 6-OHDA + 8 µM B-355252 (post-treatment) | 46.8% increase in viability | [2] | |

| JNK1/2 Phosphorylation | 6-OHDA + B-355252 | ~16.8% reduction at 3h, ~47.3% reduction at 6h | [2] |

| ROS Production | 6-OHDA | Statistically significant elevation | [2] |

| 6-OHDA + B-355252 | Attenuated to levels of untreated control | [2] | |

| Caspase 3/7 Cleavage | 6-OHDA + B-355252 | Strong inhibition | [6] |

Table 3: Neuroprotection against Cobalt Chloride (CoCl₂)-Induced Hypoxia in HT-22 Cells

| Parameter | Condition | Result | Reference |

| Cell Viability | CoCl₂ + 0.625 to 5 µM B-355252 | Dose-dependent increase in cell viability | [3] |

| ROS Production | CoCl₂ | Elevated | [3] |

| CoCl₂ + 2.5 µM B-355252 | Decreased ROS production | [3] | |

| Mitochondrial Membrane Potential | CoCl₂ | Reduced | [3] |

| CoCl₂ + 2.5 µM B-355252 | Restored mitochondrial membrane potential | [3] |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Cell Culture and Treatment for Glutamate-Induced Excitotoxicity

-

Cell Line: Murine hippocampal HT-22 cells.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere of 5% CO₂.

-

Plating: For viability assays, 1.5 x 10⁴ cells are plated in 96-well plates and incubated for 24 hours.

-

B-355252 Preparation: B-355252 is dissolved in dimethyl sulfoxide (DMSO) to create a 10 mM stock solution.

-

Treatment Protocol:

-

Pre-incubate cell cultures with various concentrations of B-355252 (e.g., 1.25–20 µM) for 2 hours.

-

Add glutamate to a final concentration of 2 mM.

-

Incubate at 37°C for 18 hours.

-

-

Cell Viability Assessment: Cell viability is assessed using a resazurin-based assay.

Western Blotting for Protein Expression Analysis

-

Cell Lysis: After treatment, cells are harvested and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies against target proteins (e.g., p-ERK3, ERK3, p-S6, S6, GAPDH, β-actin) overnight at 4°C.[4]

-

The membrane is washed and then incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Immunocytochemistry for AIF Nuclear Translocation

-

Cell Seeding and Treatment: HT-22 cells are seeded on coverslips in a 24-well plate and treated with glutamate and/or B-355252 as described above.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

-

Immunostaining:

-

Cells are blocked with a suitable blocking buffer.

-

Cells are incubated with a primary antibody against AIF.

-

After washing, cells are incubated with a fluorescently labeled secondary antibody.

-

Nuclei are counterstained with a nuclear stain (e.g., DAPI).

-

-

Imaging: Coverslips are mounted on slides, and images are captured using a fluorescence microscope. The localization of AIF (perinuclear vs. nuclear) is observed.[5]

Measurement of Reactive Oxygen Species (ROS)

-

Cell Treatment: HT-22 cells are treated with the desired compounds (e.g., 6-OHDA with or without B-355252).

-

ROS Detection: The presence of ROS is determined using a fluorescent dye such as CellROX Deep Red Reagent.

-

After treatment, the reagent is added to the cells at a final concentration of 5 µM.

-

Cells are incubated at 37°C for 30 minutes.

-

-

Analysis: The fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorescence plate reader or flow cytometer.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows described in the in vitro studies of B-355252.

Caption: B-355252's modulation of the ERK signaling pathway in response to glutamate.

Caption: Mitochondrial protective mechanisms of B-355252 against neuronal insults.

Caption: General experimental workflow for assessing B-355252 neuroprotection in vitro.

References

- 1. researchgate.net [researchgate.net]

- 2. The Chemical Molecule B355252 is Neuroprotective in an In Vitro Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. B355252, A Novel Small Molecule, Confers Neuroprotection Against Cobalt Chloride Toxicity In Mouse Hippocampal Cells Through Altering Mitochondrial Dynamics And Limiting Autophagy Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroprotection by B355252 against Glutamate-Induced Cytotoxicity in Murine Hippocampal HT-22 Cells Is Associated with Activation of ERK3 Signaling Pathway [jstage.jst.go.jp]

- 5. Phenoxythiophene sulfonamide compound B355252 protects neuronal cells against glutamate-induced excitotoxicity by attenuating mitochondrial fission and the nuclear translocation of AIF - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Chemical Molecule B355252 is Neuroprotective in an In Vitro Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

B-355252: A Comprehensive Technical Guide on its Attenuation of Reactive Oxygen Species Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic phenoxythiophene sulfonamide compound, B-355252, has emerged as a significant neuroprotective agent with a primary mechanism of action centered on the reduction of oxidative stress. This document provides an in-depth analysis of the core mechanisms by which B-355252 mitigates the production of reactive oxygen species (ROS). It consolidates quantitative data from key studies, details the experimental protocols utilized to elicit these findings, and visualizes the complex signaling pathways involved. This guide is intended to serve as a technical resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction

Reactive oxygen species (ROS) are critical signaling molecules at physiological concentrations, but their overproduction leads to oxidative stress, a key contributor to cellular damage and death in a variety of pathological conditions, including neurodegenerative diseases and cerebral ischemia.[1][2] B-355252, a small molecule agonist of the Nerve Growth Factor (NGF) receptor, has demonstrated potent neuroprotective effects by directly countering this ROS-induced damage.[3][4] Its therapeutic potential has been highlighted in several in vitro and in vivo models of neurological disorders.[4][5][6] This guide explores the molecular underpinnings of B-355252's antioxidant properties, with a focus on its impact on mitochondrial function and associated signaling cascades.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of B-355252 on cell viability and mitochondrial function in the context of oxidative stress.

Table 1: Effect of B-355252 on Cell Viability in HT22 Cells

| Stressor | Stressor Concentration | B-355252 Concentration | Outcome | Reference |

| Glutamate | >1.0 mM | 2.5 µM | Significant protection against cell death. 2.0 mM glutamate alone reduced viability by ~60%. | [7] |

| Cobalt Chloride (CoCl₂) | 300 µM | 2.5 µM | Ameliorated CoCl₂-induced dose-dependent cytotoxicity. | [8] |

| 6-Hydroxydopamine (6-OHDA) | Not specified | Not specified | Protected HT22 neurons against 6-OHDA-induced cell death. | [5] |

Table 2: Effect of B-355252 on Mitochondrial Parameters in HT22 Cells under Glutamate-Induced Stress

| Parameter | Effect of Glutamate | Effect of B-355252 Pretreatment | Reference |

| p-Drp1 (mitochondrial) | 7-fold increase | Prevented glutamate-induced increase | [7] |

| Fis1 (mitochondrial) | 1.5-fold increase | Prevented glutamate-induced increase | [7] |

| Mitochondrial Membrane Potential | Dissipation | Blocked dissipation | [5][9] |

| Cytochrome c Release | Enhanced | Inhibited | [5] |

Core Mechanism of Action: Attenuation of ROS Production

B-355252 exerts its primary effect on ROS production by targeting the mitochondria, the main source of cellular ROS during excitotoxicity and hypoxic events.[7][8] The compound's neuroprotective actions are not solely as a direct antioxidant but are multifaceted, involving the modulation of mitochondrial dynamics and key signaling pathways that regulate cellular stress responses.

Modulation of Mitochondrial Dynamics

Under cellular stress, mitochondria undergo changes in their structure, primarily through fission and fusion events. Excessive mitochondrial fission is linked to increased ROS production and apoptosis.[7] B-355252 has been shown to counteract stress-induced mitochondrial fission.[7][10] Specifically, in glutamate-exposed HT22 cells, B-355252 prevents the translocation of phosphorylated Drp1 (p-Drp1) to the mitochondria and the upregulation of Fis1, both of which are key proteins in the mitochondrial fission process.[7] By inhibiting excessive fission, B-355252 helps maintain mitochondrial integrity and function, thereby reducing a major source of ROS.[7]

Preservation of Mitochondrial Membrane Potential

A critical aspect of mitochondrial health is the maintenance of the mitochondrial membrane potential (MMP). Various stressors can lead to the dissipation of the MMP, a key event preceding cell death. B-355252 has been demonstrated to block the depolarization of the mitochondrial membrane in response to toxins like 6-OHDA.[5] In models of hypoxia using cobalt chloride, B-355252 was also found to restore the mitochondrial membrane potential.[8] This stabilization of the MMP is crucial for preventing the release of pro-apoptotic factors like cytochrome c and for limiting ROS generation.[5]

Impact on Cellular Signaling Pathways

B-355252's influence extends to several critical signaling pathways that are intertwined with oxidative stress and cell survival.

-

ERK3 Signaling: In glutamate-induced cytotoxicity, the extracellular signal-regulated kinase 3 (ERK3) pathway is suppressed. B-355252 has been shown to rescue cells by reverting the glutamate-induced decline in phosphorylated ERK3 (p-ERK3) and its downstream targets.[11][12]

-

mTOR Signaling: B-355252 also appears to modulate the mechanistic target of rapamycin (mTOR) signaling pathway. While glutamate exposure increases the phosphorylation of S6, an indicator of mTOR activation, B-355252 treatment prevents this increase, suggesting a suppression of mTOR signaling as part of its protective mechanism.[11]

-

JNK Signaling: The c-Jun NH2-terminal kinase (JNK) signaling pathway is a stress-activated pathway that can promote apoptosis. B-355252 has been found to modulate the JNK cascade, contributing to its neuroprotective effects in models of Parkinson's disease and cerebral ischemia.[4][5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on B-355252.

Cell Culture and Treatment (HT22 Murine Hippocampal Cells)

-

Cell Culture: HT22 murine hippocampal neuronal cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Experimental Plating: For experiments, cells are seeded in appropriate culture plates (e.g., 96-well plates for viability assays, larger plates for protein extraction).

-

Treatment: Cells are pre-treated with B-355252 (typically at a concentration of 2.5 µM) for a specified period (e.g., 2 hours) before the addition of the stressor (e.g., 2.0 mM glutamate or 300 µM CoCl₂).[7][8] The cells are then incubated for the desired experimental duration (e.g., 18-24 hours).

Measurement of Reactive Oxygen Species (ROS)

-

Cell Treatment: HT22 cells are cultured and treated as described above.

-

Probe Incubation: Following treatment, the culture medium is removed, and cells are incubated with a ROS-sensitive fluorescent probe, such as CellROX Deep Red Reagent (e.g., at 5 µM), for 30 minutes at 37°C.[8]

-

Analysis: The fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorescence microplate reader or visualized through fluorescence microscopy.

Assessment of Mitochondrial Membrane Potential (MMP)

-

Cell Treatment: HT22 cells are cultured and treated as per the experimental design.

-

Dye Loading: Cells are incubated with a potentiometric fluorescent dye, such as Tetramethylrhodamine, methyl ester (TMRM), in the dark at 37°C.

-

Quantification: The fluorescence intensity of TMRM, which accumulates in mitochondria in a membrane potential-dependent manner, is quantified using a fluorescence plate reader or by imaging.[8] A decrease in fluorescence indicates mitochondrial depolarization.

Western Blotting for Signaling Proteins

-

Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., anti-p-ERK3, anti-ERK3, anti-p-S6).[11] This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Loading controls such as GAPDH or β-actin are used to ensure equal protein loading.[11]

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Figure 1: B-355252's mechanism in neuroprotection.

Figure 2: General experimental workflow.

Conclusion

B-355252 demonstrates significant promise as a neuroprotective agent through its robust attenuation of reactive oxygen species production. Its mechanism is deeply rooted in the preservation of mitochondrial health, preventing stress-induced mitochondrial fission and maintaining the mitochondrial membrane potential. Furthermore, B-355252 modulates key signaling pathways, including the ERK3, mTOR, and JNK cascades, to promote cell survival. The comprehensive data and protocols presented in this guide underscore the therapeutic potential of B-355252 and provide a foundational resource for further research and development in the treatment of neurodegenerative disorders and ischemic injuries.

References

- 1. Reactive oxygen species oxidize STING and suppress interferon production | eLife [elifesciences.org]

- 2. Mitochondrial-Mediated Suppression of ROS Production Upon Exposure of Neurons to Lethal Stress: Mitochondrial Targeted Preconditioning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A Novel NGF Receptor Agonist B355252 Ameliorates Neuronal Loss and Inflammatory Responses in a Rat Model of Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Chemical Molecule B355252 is Neuroprotective in an In Vitro Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Novel NGF Receptor Agonist B355252 Ameliorates Neuronal Loss and Inflammatory Responses in a Rat Model of Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phenoxythiophene sulfonamide compound B355252 protects neuronal cells against glutamate-induced excitotoxicity by attenuating mitochondrial fission and the nuclear translocation of AIF - PMC [pmc.ncbi.nlm.nih.gov]

- 8. B355252, A Novel Small Molecule, Confers Neuroprotection Against Cobalt Chloride Toxicity In Mouse Hippocampal Cells Through Altering Mitochondrial Dynamics And Limiting Autophagy Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phenoxythiophene sulfonamide compound B355252 protects neuronal cells against glutamate-induced excitotoxicity by attenuating mitochondrial fission and the nuclear translocation of AIF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuroprotection by B355252 against Glutamate-Induced Cytotoxicity in Murine Hippocampal HT-22 Cells Is Associated with Activation of ERK3 Signaling Pathway [jstage.jst.go.jp]

- 12. Neuroprotection by B355252 against Glutamate-Induced Cytotoxicity in Murine Hippocampal HT-22 Cells Is Associated with Activation of ERK3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of B-355252: A Novel Neuroprotective Agent for Ischemic Stroke

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Ischemic stroke remains a leading cause of mortality and long-term disability worldwide, with limited therapeutic options available. The neurotrophin family, particularly Nerve Growth Factor (NGF), has shown promise in promoting neuronal survival and regeneration. However, the clinical application of NGF is hampered by its poor blood-brain barrier permeability. B-355252, a small molecule NGF receptor agonist, has emerged as a potential therapeutic candidate to overcome this limitation. This technical guide provides a comprehensive overview of the preclinical data on B-355252 for stroke therapy, focusing on its neuroprotective and anti-inflammatory effects. The information is compiled from in vivo studies, presenting key quantitative data, detailed experimental methodologies, and a visualization of the proposed signaling pathways.

Quantitative Preclinical Data

The neuroprotective efficacy of B-355252 has been evaluated in a rat model of cerebral ischemia. The following tables summarize the key quantitative findings from these preclinical investigations.

Table 1: Effect of B-355252 on Infarct Volume and Neuronal Apoptosis

| Parameter | Sham Group | Stroke Group | Stroke + B-355252 Group |

| Ischemic Volume (%) | N/A | 25.4 ± 3.2 | 14.8 ± 2.1 |